N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide
CAS No.:
Cat. No.: VC17777270
Molecular Formula: C12H14F3N3O
Molecular Weight: 273.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide -](/images/structure/VC17777270.png)
Specification
Molecular Formula | C12H14F3N3O |
---|---|
Molecular Weight | 273.25 g/mol |
IUPAC Name | N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19) |
Standard InChI Key | NXZKKDNKJPWQIA-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
N-[3-(Trifluoromethyl)phenyl]-1-piperazinecarboxamide (C₁₂H₁₄F₃N₃O) features a piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a 3-(trifluoromethyl)phenyl moiety. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄F₃N₃O |
Molecular Weight | 273.25 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 41.5 Ų |
The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets . X-ray crystallography of structurally related piperazine derivatives reveals chair conformations in the piperazine ring and torsional adjustments in the aryl substituents to minimize steric strain .
Synthetic Routes and Optimization
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves a two-step protocol (Scheme 1):
Step 1:
Reagents: Chloroform, 20°C
Reaction: Nucleophilic substitution between 1-(3-trifluoromethylphenyl)piperazine and chloroformate derivatives.
Step 2:
Reagents: Trifluoroacetic acid (TFA), dichloromethane (DCM), 20°C
Reaction: Acid-mediated deprotection or activation of intermediates to yield the final carboxamide .
Step | Reagents/Conditions | Role |
---|---|---|
1 | Chloroform, 20°C | Solvent and reactant |
2 | TFA/DCM, 20°C | Deprotection/activation |
This method achieves a 94% yield for analogous piperazinecarbothioamide derivatives, suggesting robustness for scaling . Alternative routes may employ isocyanate intermediates, as seen in related trifluoromethylphenyl compounds .
Physicochemical and Pharmacokinetic Profiling
Predicted physicochemical properties highlight favorable drug-likeness:
Parameter | Value |
---|---|
LogP (Partition Coefficient) | 2.04 |
Water Solubility | ~5.46 mg/L (25°C) |
Polar Surface Area | 41.5 Ų |
The moderate LogP (2.04) balances lipophilicity and solubility, facilitating membrane permeability while retaining aqueous dispersibility . The trifluoromethyl group’s electron-withdrawing nature enhances stability against oxidative metabolism, prolonging half-life in biological systems .
Future Directions and Challenges
Further research should prioritize:
-
Target Identification: Proteomic screening to elucidate binding partners.
-
ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.
-
Structural Optimization: Introducing substituents to improve potency and selectivity.
Challenges include mitigating potential hepatotoxicity associated with trifluoromethyl groups and optimizing synthetic routes for cost-effective production .
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